3-Amino-2-hydroxy-6-methylbenzoic acid
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Overview
Description
3-Amino-2-hydroxy-6-methylbenzoic acid is an organic compound with the molecular formula C8H9NO3. It is a derivative of benzoic acid, featuring an amino group at the 3-position, a hydroxyl group at the 2-position, and a methyl group at the 6-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-hydroxy-6-methylbenzoic acid can be achieved through several methods. One common approach involves the nitration of 2-hydroxy-6-methylbenzoic acid, followed by reduction of the nitro group to an amino group. The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, while the reduction can be achieved using hydrogen gas in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale nitration and reduction processes. These processes are optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-hydroxy-6-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate.
Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form amides or alkylamines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Acyl chlorides or alkyl halides in the presence of a base.
Major Products Formed
Oxidation: 3-Amino-2-oxo-6-methylbenzoic acid.
Reduction: 3-Amino-2-hydroxy-6-methylbenzylamine.
Substitution: 3-Acetamido-2-hydroxy-6-methylbenzoic acid or 3-Alkylamino-2-hydroxy-6-methylbenzoic acid.
Scientific Research Applications
3-Amino-2-hydroxy-6-methylbenzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-2-hydroxy-6-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors, potentially modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-methylbenzoic acid: Similar structure but lacks the hydroxyl group.
3-Amino-2-methoxybenzoic acid: Similar structure but has a methoxy group instead of a hydroxyl group.
2-Hydroxy-6-methylbenzoic acid: Similar structure but lacks the amino group.
Uniqueness
3-Amino-2-hydroxy-6-methylbenzoic acid is unique due to the presence of both an amino group and a hydroxyl group on the benzoic acid ring. This combination of functional groups allows it to participate in a wider range of chemical reactions and interact with biological targets in a more versatile manner compared to its similar compounds .
Properties
Molecular Formula |
C8H9NO3 |
---|---|
Molecular Weight |
167.16 g/mol |
IUPAC Name |
3-amino-2-hydroxy-6-methylbenzoic acid |
InChI |
InChI=1S/C8H9NO3/c1-4-2-3-5(9)7(10)6(4)8(11)12/h2-3,10H,9H2,1H3,(H,11,12) |
InChI Key |
DWMMTZNFVQOXOO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)N)O)C(=O)O |
Origin of Product |
United States |
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